molecular formula C10H12O3 B083323 3,4-Dimethylphenoxyacetic acid CAS No. 13335-73-4

3,4-Dimethylphenoxyacetic acid

Cat. No.: B083323
CAS No.: 13335-73-4
M. Wt: 180.2 g/mol
InChI Key: GIEQJKZWTIFEJM-UHFFFAOYSA-N
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Description

3,4-Dimethylphenoxyacetic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408600. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biodegradation and Metabolic Pathways : Studies have shown that compounds like 2,4-Dimethylphenoxyacetic acid can be co-oxidized by specific bacterial strains, leading to the formation of distinct metabolites, such as (+)-4-carboxymethyl-2,4-dimethylbut-2-en-4-olide (Pieper, Engesser, & Knackmuss, 1990).

  • Environmental Behavior and Degradation : Research has indicated that the environmental dissipation rates of compounds like 2,4-Dichlorophenoxyacetic acid in soils are consistent across various forms, including dimethylamine salts and esters (Wilson, Geronimo, & Armbruster, 1997).

  • Toxicological Studies : Comparative studies on various forms of 2,4-Dichlorophenoxyacetic acid in rats and dogs have demonstrated similar toxicological profiles and supported specific no-observed-effect levels (Charles, Cunny, Wilson, & Bus, 1996).

  • Herbicide Application and Crop Metabolism : Investigations into the fate of 2,4-Dichlorophenoxyacetic acid in various crops have revealed specific metabolic pathways following application, highlighting the importance of understanding herbicide-crop interactions (Hamburg et al., 2001).

  • Scientometric Analysis of Toxicity Research : A study analyzing global research trends on the toxicity of 2,4-D herbicides indicated a focus on occupational risk, neurotoxicity, resistance to herbicides, and molecular biology aspects (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Synthesis of Related Compounds : Research has also been conducted on synthesizing new compounds from 2,4-Dimethylphenoxyacetic acid, expanding the potential applications of these chemicals in various fields (Hogale, Shirke, & Kharade, 1995).

Safety and Hazards

The safety data sheet for 3,4-Dimethylphenoxyacetic acid indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEQJKZWTIFEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158086
Record name 3,4-Xylyloxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13335-73-4
Record name 2-(3,4-Dimethylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13335-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Xylyloxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013335734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13335-73-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Xylyloxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-xylyloxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of (3,4-dimethyl-phenoxy)-acetic acid methyl ester (7.399 g; 38.099 mmol) in MeOH (100 ml) was treated with aq. 1N NaOH (57 ml; 1.5 eq.), and the resulting mixture was further stirred at rt for 30 min. MeOH was then removed under reduced pressure, water (100 ml) was added followed by aq. 1N HCl (75 ml). Filtration of the precipitated solid, and drying under HV afforded (3,4-dimethyl-phenoxy)-acetic acid as a colorless solid (6.070 g; 88%). LC-MS: tR=0.81 min.; [M+H]+: no ionisation.
Quantity
7.399 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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